molecular formula C12H23NO4 B7960708 methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate

methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate

Cat. No.: B7960708
M. Wt: 245.32 g/mol
InChI Key: KLRYBAAAYDFIEQ-DTWKUNHWSA-N
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Description

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Deprotection: Free amine and carbon dioxide.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-2-amino-3-methylpentanoate: Lacks the Boc protecting group, making it more reactive and less selective in chemical reactions.

    Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanoate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under acidic conditions compared to the Boc group.

    Methyl (2R,3S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-methylpentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

Uniqueness

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine functionalities are required .

Properties

IUPAC Name

methyl (2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRYBAAAYDFIEQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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